molecular formula C15H12ClN B13943053 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline

1-(4-Chlorophenyl)-3,4-dihydroisoquinoline

Cat. No.: B13943053
M. Wt: 241.71 g/mol
InChI Key: LQSSQGXEULTULD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,4-dihydroisoquinoline (CAS 112891-29-9) is a high-value chemical intermediate in medicinal chemistry and pharmaceutical research. This compound features a dihydroisoquinoline core structure, which is a privileged scaffold in drug discovery, known for conferring significant biological activity. Its primary research value lies in its role as a key precursor in the synthesis of more complex, pharmacologically active molecules. Scientific studies have demonstrated that structurally similar 1-aryl-dihydroisoquinolines are pivotal in developing potent anticonvulsant agents. These compounds act as non-competitive antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors, a validated target for antiepileptic drugs . Furthermore, related dihydroisoquinoline derivatives have shown significant biological effects on smooth muscle contractility, potentially through modulation of muscarinic acetylcholine receptors (mAChRs) and serotonergic pathways, indicating broader therapeutic potential . Supplied as a high-purity material (>99%), this compound is rigorously characterized by techniques including LCMS, GCMS, HPLC, and NMR to ensure quality and consistency for your research applications . It is intended for use in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and as a building block in exploratory organic and combinatorial chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H12ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8H,9-10H2

InChI Key

LQSSQGXEULTULD-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Applicability to 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline

By analogy, replacing the 3,4-dimethoxyphenethylamine starting material with 4-chlorophenethylamine or a suitable 4-chlorophenyl-substituted phenethylamine derivative should allow preparation of this compound using this one-pot method. The key is the formation of the corresponding N-(2-(4-chlorophenyl)ethyl)formamide intermediate, followed by cyclization under acidic catalysis.

Catalytic Dehydrogenation and Selective Partial Dehydrogenation Methods

Selective catalytic dehydrogenation of tetrahydroisoquinoline derivatives can be employed to obtain dihydroisoquinoline compounds. A palladium on carbon (Pd/C) catalyzed method allows partial dehydrogenation of tetrahydroisoquinolines to dihydroisoquinolines under mild conditions, preserving substitution patterns.

  • Catalyst: Palladium carbon
  • Substrate: Substituted tetrahydroisoquinolines (potentially including 1-(4-chlorophenyl)-3,4,5,6-tetrahydroisoquinoline)
  • Conditions: Controlled temperature and reaction time to achieve selective partial dehydrogenation
  • Outcome: High selectivity for 3,4-dihydroisoquinoline formation without overoxidation
  • Advantages: Mild conditions, high selectivity, and compatibility with various substituents.

This approach can be integrated into a synthetic route where the tetrahydroisoquinoline bearing the 4-chlorophenyl substituent is first synthesized, then selectively dehydrogenated to the target 3,4-dihydroisoquinoline.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Catalyst Conditions Yield (%) Purity (%) Notes
One-pot formylation and cyclization 4-Chlorophenethylamine (analogous) + ethyl formate Oxalyl chloride, methanol Phosphotungstic acid Reflux, 10-55 °C, 6-12 h total 75-80 (analogous) >99 (analogous) Industrially scalable, simple, high purity
Pd/C catalyzed partial dehydrogenation 1-(4-Chlorophenyl)-3,4,5,6-tetrahydroisoquinoline Pd/C, solvent (e.g., acetonitrile) Pd/C Mild heating, controlled time Variable High Selective, mild, preserves substituents

Research Data and Notes

  • The one-pot method reported for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride achieves yields of 75-80% and purities exceeding 99%, with single impurities below 0.16%, indicating excellent control over side reactions and product quality.
  • The palladium-catalyzed partial dehydrogenation method is pending patent status but shows promise for selective conversion of tetrahydroisoquinolines to dihydroisoquinolines with various substituents, including halogens such as chlorine.
  • Both methods emphasize control of reaction temperature, catalyst loading, and solvent choice to optimize yield and purity.
  • The one-pot method reduces process steps and waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3,4-dihydroisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : The 4-chlorophenyl group (para position) in the parent compound contrasts with the 2-chlorophenyl (ortho) analog, which introduces steric hindrance and alters electronic effects .
  • Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) in 1-(6'-bromo-2',3'-dimethoxybenzyl) enhance reactivity in certain syntheses, achieving a 91% yield . Conversely, nitro (NO₂) and trifluoromethyl (CF₃) groups (electron-withdrawing) may reduce nucleophilicity but improve metabolic stability .
  • Synthetic Methods : The Bischler–Napieralski reaction is versatile for core scaffold synthesis, while Pd-catalyzed allylation enables side-chain diversification .

Physicochemical Properties

Table 2: Selected Physical Properties
Compound Name Melting Point (°C) Solubility Molecular Weight Reference
1-(4-Chlorophenyl)-6,7-dimethoxy (HCl salt) N/A Water-soluble* 321.09
4-Amino-2-(4-Cl-phenyl)-3-(4-OCH₃-phenyl) 223–225 Organic solvents N/A
U.K.2054 (HCl salt) N/A Enhanced solubility N/A

*Hydrochloride salts (e.g., CAS 10268-27-6) improve water solubility, critical for bioavailability in drug development .

Key Insights :

  • The 4-chlorophenyl group in U.K.2054 contributes to antiviral efficacy, possibly through hydrophobic interactions with viral proteins .
  • Derivatives with trifluoromethyl groups (e.g., 1-(4-CF₃-phenyl)) may exhibit improved pharmacokinetics due to increased lipophilicity .
  • 3,4-Dihydroisoquinoline scaffolds show promise as multi-target inhibitors (e.g., MAO and cholinesterase), with ADME profiles suitable for CNS-targeting drugs .

Biological Activity

1-(4-Chlorophenyl)-3,4-dihydroisoquinoline is an organic compound belonging to the isoquinoline family, notable for its bicyclic structure and para-chlorophenyl substituent. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H14_{14}ClN
  • Molecular Weight : 273.74 g/mol

Synthesis of this compound can be achieved through various methods, including:

  • Cyclization of Phenethylamine Derivatives : This method allows for the introduction of the chlorophenyl group at the para position.
  • Plausible Synthetic Routes : These include modifications of existing isoquinoline derivatives to enhance biological activity.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against cancer cell lines and bacteria, indicating potential therapeutic applications in treating infections and malignancies.
  • Anticancer Potential : Research indicates that it may possess significant anticancer properties. Compounds structurally related to this compound have shown selective cytotoxic effects on various cancer cell lines, such as MCF-7 and MDA-MB-231. The mechanism appears to involve disruption of cell cycle-related proteins .
  • Modulation of Ion Channels : The compound has been reported to modulate calcium currents in smooth muscle tissues, influencing muscle contractility and various physiological processes. This modulation suggests potential applications in treating cardiovascular diseases.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:

  • Receptor Interactions : Studies have indicated that it can modulate muscarinic acetylcholine receptors and serotonin receptors, which are crucial in neurotransmission and muscle control.
  • Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory processes, making it a candidate for treating conditions like asthma and other inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
1-(2-Chlorophenyl)-3,4-dihydroisoquinolineChlorophenyl group at position 2Different reactivity due to position of chlorine
1-(2-Bromophenyl)-3,4-dihydroisoquinolineBromine instead of chlorineAltered pharmacological properties
1-(4-Methylphenyl)-3,4-dihydroisoquinolineMethyl group at position 4Variation in lipophilicity and biological activity
1-(2-Chlorophenyl)-tetrahydroisoquinolineFully reduced formMay exhibit different pharmacological effects

This comparison highlights how variations in substituents on the isoquinoline core can significantly impact chemical reactivity and biological activity.

Case Studies

Several studies have explored the biological effects of this compound:

  • A study focusing on its anticancer properties demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50_{50} value was reported at approximately 15 µM .
  • Another investigation revealed its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

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